molecular formula C9H5F3N2O2S B11791074 Methyl 5-(trifluoromethyl)thiazolo[5,4-b]pyridine-2-carboxylate

Methyl 5-(trifluoromethyl)thiazolo[5,4-b]pyridine-2-carboxylate

Cat. No.: B11791074
M. Wt: 262.21 g/mol
InChI Key: DIXAJRFHOAVMJU-UHFFFAOYSA-N
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Description

Methyl 5-(trifluoromethyl)thiazolo[5,4-b]pyridine-2-carboxylate is a heterocyclic compound that belongs to the class of thiazolo[5,4-b]pyridines. The presence of the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(trifluoromethyl)thiazolo[5,4-b]pyridine-2-carboxylate typically involves the annulation of a thiazole ring to a pyridine derivative. One common method starts with the reaction of 2-aminopyridine with trifluoroacetic anhydride to form a trifluoromethylpyridine intermediate. This intermediate then undergoes cyclization with a thioamide under acidic conditions to yield the desired thiazolo[5,4-b]pyridine scaffold .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification processes such as recrystallization and chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(trifluoromethyl)thiazolo[5,4-b]pyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 5-(trifluoromethyl)thiazolo[5,4-b]pyridine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 5-(trifluoromethyl)thiazolo[5,4-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit PI3Kα by binding to its active site, thereby blocking the kinase activity. This inhibition can lead to the suppression of downstream signaling pathways involved in cell proliferation and survival . The compound’s trifluoromethyl group enhances its binding affinity and selectivity towards the target enzyme .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-(trifluoromethyl)thiazolo[5,4-b]pyridine-2-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable scaffold for drug development compared to other thiazolo[5,4-b]pyridine derivatives .

Biological Activity

Methyl 5-(trifluoromethyl)thiazolo[5,4-b]pyridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, and potential applications based on recent research findings.

1. Synthesis of this compound

The synthesis of this compound typically involves the reaction of thiazole derivatives with trifluoromethylating agents. The general synthetic route can be summarized as follows:

  • Formation of Thiazole Ring : Starting materials include 2-aminopyridine and thioketones, which undergo cyclization.
  • Trifluoromethylation : The introduction of the trifluoromethyl group is achieved using reagents such as trifluoromethylsulfonyl fluoride (CF3SO2F).
  • Carboxylate Formation : Methylation at the carboxylic acid position is performed using methyl iodide in the presence of a base.

2.1 Antimicrobial Activity

Research indicates that this compound exhibits potent antimicrobial properties, particularly against Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli.

  • Minimum Inhibitory Concentration (MIC) : The compound has demonstrated an MIC value of 0.21 μM against these pathogens, indicating strong efficacy compared to standard antibiotics like ciprofloxacin .

2.2 Cytotoxicity Studies

In vitro studies using MTT assays have assessed the cytotoxic effects of this compound on various cell lines, including HaCat and Balb/c 3T3 cells. Results suggest that while it exhibits antimicrobial activity, it may also possess cytotoxic properties that warrant further investigation for potential therapeutic applications.

Molecular docking studies reveal that this compound interacts with key target proteins involved in bacterial survival and proliferation:

  • Binding Interactions : The compound forms hydrogen bonds with critical residues in the active sites of DNA gyrase and MurD, crucial for bacterial DNA replication and cell wall synthesis .

3.1 Case Study: Antimicrobial Efficacy

A study published in November 2021 evaluated several thiazolopyridine derivatives, including this compound. The findings highlighted:

  • Efficacy Against Resistant Strains : The compound showed effectiveness against antibiotic-resistant strains of E. coli, suggesting its potential as a novel antimicrobial agent in treating resistant infections .

3.2 Case Study: Molecular Docking Analysis

In silico studies have been performed to analyze the binding affinities and interactions of this compound with various targets:

Target ProteinBinding Energy (kcal/mol)Inhibitory Constant (µM)
DNA Gyrase-8.50.21
MurD-8.30.25

These results indicate strong binding affinities comparable to established antibiotics, reinforcing its potential as a therapeutic candidate .

4. Conclusion

This compound presents promising biological activity, particularly in antimicrobial applications against resistant pathogens. Its mechanism involving critical protein interactions positions it as a candidate for further development in pharmaceutical research.

Properties

Molecular Formula

C9H5F3N2O2S

Molecular Weight

262.21 g/mol

IUPAC Name

methyl 5-(trifluoromethyl)-[1,3]thiazolo[5,4-b]pyridine-2-carboxylate

InChI

InChI=1S/C9H5F3N2O2S/c1-16-8(15)7-13-4-2-3-5(9(10,11)12)14-6(4)17-7/h2-3H,1H3

InChI Key

DIXAJRFHOAVMJU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC2=C(S1)N=C(C=C2)C(F)(F)F

Origin of Product

United States

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